1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)-
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Overview
Description
1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidine ring, a nitrile group, and a pyrimidinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the nitrile group via nucleophilic substitution or addition reactions.
- Attachment of the pyrimidinyl moiety through condensation reactions.
- Hydroxymethylation to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrimidinyl moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or strong acids/bases.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2S-cis)-: A stereoisomer with different spatial arrangement.
1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-trans)-: A stereoisomer with different spatial arrangement.
1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2S-trans)-: A stereoisomer with different spatial arrangement.
Uniqueness
The uniqueness of 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- lies in its specific stereochemistry, which can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
CAS No. |
121330-13-0 |
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Molecular Formula |
C13H18N4O3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidin-1-yl]propanenitrile |
InChI |
InChI=1S/C13H18N4O3/c1-9-6-17(13(20)15-12(9)19)10-5-11(8-18)16(7-10)4-2-3-14/h6,10-11,18H,2,4-5,7-8H2,1H3,(H,15,19,20)/t10-,11-/m1/s1 |
InChI Key |
UKJWXYCQROIMCM-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)CCC#N)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(N(C2)CCC#N)CO |
Origin of Product |
United States |
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